molecular formula C7H6F3NS B13911438 5-Methyl-6-(trifluoromethyl)pyridine-3-thiol

5-Methyl-6-(trifluoromethyl)pyridine-3-thiol

Cat. No.: B13911438
M. Wt: 193.19 g/mol
InChI Key: BZHIBOIEZOZUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-6-(trifluoromethyl)pyridine-3-thiol is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 5-position, a trifluoromethyl group at the 6-position, and a thiol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of pyridine derivatives, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under radical conditions . The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents like thiourea or thiolates .

Industrial Production Methods

Industrial production of 5-Methyl-6-(trifluoromethyl)pyridine-3-thiol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors for better control over reaction parameters and improved safety . The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(trifluoromethyl)pyridine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., thiolates).

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Methyl-6-(trifluoromethyl)pyridine-3-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . The thiol group can form covalent bonds with target proteins, potentially inhibiting their function . These interactions can disrupt various biological processes, leading to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-6-(trifluoromethyl)pyridine-3-thiol is unique due to the presence of both a trifluoromethyl group and a thiol group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the thiol group provides a reactive site for further chemical modifications .

Properties

Molecular Formula

C7H6F3NS

Molecular Weight

193.19 g/mol

IUPAC Name

5-methyl-6-(trifluoromethyl)pyridine-3-thiol

InChI

InChI=1S/C7H6F3NS/c1-4-2-5(12)3-11-6(4)7(8,9)10/h2-3,12H,1H3

InChI Key

BZHIBOIEZOZUIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(F)(F)F)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.